Diphenylgermanium dichloride

描述

Historical Context of Germanium and Organogermanium Compounds

The element germanium was discovered in 1886 by Clemens Winkler. wikipedia.org However, it wasn't until the mid-1920s that chemists in America, England, and Germany began to systematically investigate organogermanium compounds. researchgate.net The initial development of this field was slow, partly due to the high cost and limited availability of germanium. researchgate.net Early research laid the groundwork for understanding the fundamental properties and reactions of these novel compounds. A significant milestone in the field was the synthesis of the water-soluble organogermanium compound, Ge-132, by Asai and his collaborators in Japan, which spurred further research into the biological activities of these compounds. wiley.com

Significance of Organogermanium Compounds in Modern Chemistry

Organogermanium compounds have garnered considerable attention due to their diverse applications, stemming from their unique electronic, optical, and biological properties. lookchem.comwiley.com They are noted for their thermal stability and chemical inertness, which often surpasses that of their silicon analogues. paperpublications.org

Organogermanium compounds are integral to the development of advanced materials. They serve as precursors for germanium-containing polymers and nanomaterials with unique electronic and optical properties. lookchem.comresearchgate.net For instance, they are used in the production of germanium nanowires for applications in electronics and high-performance lithium-ion batteries. marshallplan.at The incorporation of germanium into polymers can enhance thermal stability. Furthermore, organogermanium compounds are used to create materials with specific characteristics for use in semiconductors and fiber-optic systems. wikipedia.orglookchem.com

The low mammalian toxicity of many organogermanium compounds has made them attractive candidates for therapeutic applications. paperpublications.org Research has explored their potential as anticancer, antibacterial, and antiviral agents. scirp.orgijpsat.org Some organogermanium compounds, like Ge-132 (also known as propagermanium), have been investigated for their ability to induce interferon-gamma and enhance natural killer cell activity. nih.gov The biological activity of these compounds has also led to their use in the development of novel medical materials, such as bandages and surgical sutures. paperpublications.orgresearchgate.net

Organogermanium compounds have emerged as valuable reagents and catalysts in organic synthesis. solubilityofthings.com While historically considered less reactive than other organometallic counterparts, recent studies have demonstrated their potential in various catalytic transformations, including cross-coupling reactions. wiley.com They can act as catalysts in reactions such as the formation of carbon-carbon and carbon-heteroatom bonds. wiley.com Certain organogermanium derivatives are also utilized as homogenous catalysts. paperpublications.org

Diphenylgermanium Dichloride as a Key Organogermanium Precursor

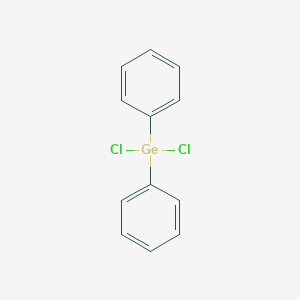

This compound, with the CAS number 1613-66-7, is a pivotal starting material in organogermanium chemistry. lookchem.comcymitquimica.com It is a colorless to pale yellow solid that is soluble in organic solvents like benzene (B151609) and dichloromethane. cymitquimica.com The molecule exhibits a tetrahedral geometry around the central germanium atom. cymitquimica.com

This compound serves as a versatile intermediate for the synthesis of a wide range of other organogermanium compounds. lookchem.commarshallplan.at Its two chlorine atoms are readily substituted by various nucleophiles, allowing for the introduction of different functional groups. This reactivity makes it a valuable building block for creating more complex germanium-containing molecules with tailored properties for applications in materials science and medicinal chemistry. For example, it has been used in the synthesis of germanium nanoparticles. acs.org

Scope and Objectives of Research on this compound

Ongoing research on this compound and its derivatives is focused on several key areas. A primary objective is the development of new and efficient synthetic methodologies to create novel organogermanium compounds with enhanced properties. In materials science, researchers are exploring the use of this compound to fabricate advanced materials for electronics, optics, and energy storage. lookchem.com In the field of medicinal chemistry, the goal is to synthesize and evaluate new organogermanium compounds derived from this compound for their potential therapeutic activities. lookchem.com Furthermore, investigations into the catalytic applications of this compound-derived species aim to expand the toolkit of synthetic chemists for creating complex organic molecules.

| Property | Value |

| Chemical Formula | (C₆H₅)₂GeCl₂ |

| CAS Number | 1613-66-7 |

| Appearance | Colorless to pale yellow solid |

| Solubility | Soluble in organic solvents (e.g., benzene, dichloromethane) |

| Molecular Geometry | Tetrahedral around the germanium atom |

Structure

2D Structure

属性

IUPAC Name |

dichloro(diphenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPTYRFVUHDUIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883530 | |

| Record name | Germane, dichlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 9 deg C; [Alfa Aesar MSDS] | |

| Record name | Dichlorodiphenylgermane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1613-66-7 | |

| Record name | Dichlorodiphenylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, dichlorodiphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyldichlorogermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, dichlorodiphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, dichlorodiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorodiphenylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Diphenylgermanium Dichloride

Established Synthetic Routes to Diphenylgermanium Dichloride

The synthesis of this compound is well-established, with several reliable methods documented in chemical literature. These routes typically begin with germanium tetrachloride (GeCl₄) and employ organometallic reagents or redistribution reactions.

One of the most common methods involves the use of Grignard reagents. mnstate.eduorganic-chemistry.orgwikipedia.org Phenylmagnesium bromide (PhMgBr), a frequently used Grignard reagent, reacts with germanium tetrachloride in a carefully controlled stoichiometry to yield this compound. smolecule.com The reaction of an organic halide with magnesium metal in an anhydrous ether solvent forms the Grignard reagent, which then acts as a nucleophile, attacking the electrophilic germanium center. mnstate.edu This method allows for the formation of a carbon-germanium bond.

Another established approach is the redistribution reaction. This involves reacting tetraphenylgermane (B86223) (Ph₄Ge) with germanium tetrachloride (GeCl₄). By controlling the stoichiometry and reaction conditions, the phenyl and chloro ligands can be redistributed between the germanium centers to produce the desired this compound alongside other phenylgermanium chlorides.

A third method involves the reaction of germanium tetrachloride with chloro(phenyl)silanes in the presence of aluminum chloride as a catalyst. lookchem.com The quantity of the catalyst can influence the direction and depth of the radical exchange reaction between the germanium and silicon atoms. lookchem.com

Table 1: Comparison of Established Synthetic Routes for this compound

| Synthetic Route | Reactants | Key Conditions | Notes |

|---|---|---|---|

| Grignard Reaction | Germanium tetrachloride (GeCl₄), Phenylmagnesium bromide (PhMgBr) | Anhydrous ether solvent; controlled stoichiometry | A common and versatile method for forming C-Ge bonds. mnstate.edusmolecule.com |

| Redistribution Reaction | Tetraphenylgermane (Ph₄Ge), Germanium tetrachloride (GeCl₄) | Typically requires heating; catalyst may be used | Yields a mixture of products that may require separation. |

| Silane Exchange | Germanium tetrachloride (GeCl₄), Chloro(phenyl)silanes | Aluminum chloride (AlCl₃) catalyst | The degree of reaction depends on the amount of catalyst used. lookchem.com |

Novel Synthetic Approaches and Methodological Advancements

Recent research in organogermanium chemistry has introduced innovative methods and advancements that could be applied to the synthesis of this compound and its derivatives. sioc-journal.cnresearchgate.netwiley.com These novel approaches often focus on improving efficiency, selectivity, and reaction conditions.

One such advancement is the co-condensation of germanium vapor with a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (77 K). oup.com This creates a highly reactive germanium slurry that can react with organic halides under milder conditions than traditional direct synthesis methods, although yields are currently low. oup.com

Photocatalysis represents another frontier. wiley.com Visible-light-driven, metal-free hydrogermylation of alkenes and alkynes has been developed, offering a mild and selective pathway for C-Ge bond formation. researchgate.netwiley.com These methods often utilize photocatalysts to activate notoriously robust organogermane building blocks, transforming them into highly reactive species. researchgate.netwiley.com

Significant progress has also been made in the synthesis of complex, chiral organogermanium compounds starting from simple germanium tetrachloride. nih.gov A recently developed strategy uses deborylative alkylation followed by copper-catalyzed desymmetrization to create chiral germanium centers in just a few steps, a major advance in controlling the stereochemistry of these compounds. nih.gov While reactions between GeCl₄ and Grignard reagents often yield mixtures, this newer methodology provides greater control. nih.gov

Synthesis of Precursors and Related Germanium Halides

The synthesis of this compound relies on the availability of suitable precursors, primarily other germanium halides. The chemistry of these precursors is crucial for the successful formation of the target compound.

Germanium(II) Chloride and its Role in Synthesis

Germanium(II) chloride (GeCl₂) is a key precursor in organogermanium chemistry. ereztech.com Due to its instability, it is typically handled as a more stable complex, most commonly the Germanium(II) chloride dioxane complex (GeCl₂·C₄H₈O₂). ereztech.comwikipedia.org This white, solid complex serves as a well-behaved source of the Ge(II) oxidation state. wikipedia.org

The dioxane complex is prepared by the reduction of a dioxane solution of germanium tetrachloride (GeCl₄). wikipedia.org Reagents such as tributyltin hydride or various hydrosilanes can be used as the reductant. wikipedia.org The complex has a polymeric structure where the germanium atom is coordinated to two chlorine atoms and oxygen atoms from bridging dioxane molecules. wikipedia.org

In synthesis, the GeCl₂·dioxane complex is a valuable starting material. It reacts with alkyl and aryl halides to produce alkyl- and aryl-germanium trihalides. gelest.comgelest.com It is also instrumental in the synthesis of specialized germanium materials, such as germanium nanocrystals, which can be formed through the hydrolysis of the complex to form a germania glass, followed by thermal disproportionation. rsc.orgrsc.org

Other Organogermanium Chlorides as Synthetic Intermediates

A wide range of organogermanium chlorides, such as alkyl- or aryl-germanium trichlorides (RGeCl₃) and trialkyl- or triaryl-germanium chlorides (R₃GeCl), serve as vital synthetic intermediates. marshallplan.at Organogermanium halides are noted for their good thermal stability, though they are often sensitive to moisture and require handling under anhydrous conditions. marshallplan.atgelest.com

The direct synthesis method is one way to produce these intermediates. It involves reacting alkyl halides with germanium powder in the presence of a copper catalyst at high temperatures (375-425 °C) to yield alkylgermanium trihalides. dtic.mil

These organogermanium halide intermediates can be converted to a variety of other organogermanium compounds. marshallplan.at For instance, they can react with Grignard reagents or organolithium compounds to substitute the remaining chlorine atoms with organic groups. gelest.comloc.gov The stepwise, controlled substitution of chlorides on a germanium tetrachloride core is fundamental to building complex and functionally diverse organogermanium molecules. nih.gov

Scale-up Considerations and Industrial Synthesis Pathways

Moving a synthesis from the laboratory bench to an industrial scale presents numerous challenges, particularly for organometallic compounds like this compound. numberanalytics.comsolubilityofthings.com These challenges include cost, safety, reproducibility, and the handling of highly reactive and sensitive materials. numberanalytics.com

A primary hurdle in scaling up organometallic reactions is the sensitivity of the reagents and products to air and moisture. numberanalytics.com This necessitates the use of inert atmosphere techniques and anhydrous solvents, which can be costly and complex to implement on a large scale. nih.gov The high reactivity of many organometallic intermediates can also lead to safety concerns and the formation of byproducts, complicating purification. numberanalytics.com

To address these issues, modern chemical engineering has turned to technologies like continuous flow chemistry. Flow reactors can offer better temperature control, improved safety for highly exothermic reactions, and more consistent product quality compared to traditional batch processing. acs.org However, challenges such as the precipitation of inorganic salts (e.g., magnesium halides from Grignard reactions) can lead to reactor clogging and operational difficulties. acs.org

For industrial production, "direct synthesis" pathways are often favored where possible. A patent for producing methyl germanium chlorides describes reacting gaseous methyl chloride with a mixture of germanium and copper powders at high temperatures (320-360 °C), indicating a pathway for large-scale production. google.com The commercial availability of this compound in multi-kilogram quantities suggests that viable and scalable industrial synthesis pathways have been successfully developed. lookchem.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₀Cl₂Ge | lookchem.comsigmaaldrich.com |

| Molecular Weight | 297.75 g/mol | lookchem.comsigmaaldrich.com |

| Appearance | Clear, colorless liquid | lookchem.comsigmaaldrich.com |

| CAS Number | 1613-66-7 | lookchem.comsigmaaldrich.com |

| Density | 1.415 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 100 °C at 0.005 mmHg | sigmaaldrich.com |

| Refractive Index | n20/D 1.5975 | sigmaaldrich.com |

| Solubility | Insoluble in water; soluble in organic solvents like benzene (B151609) and dichloromethane | lookchem.comcymitquimica.com |

| Sensitivity | Moisture sensitive | lookchem.comgelest.com |

Chemical Reactivity and Mechanistic Studies of Diphenylgermanium Dichloride

Reactions with Nucleophiles and Electrophiles

The chemical behavior of diphenylgermanium dichloride is dominated by reactions with nucleophiles. The germanium center is electrophilic due to the electron-withdrawing nature of the two chlorine atoms, making it susceptible to attack by electron-rich species. These reactions typically proceed via a nucleophilic substitution mechanism, where the chloride ions act as leaving groups.

Common nucleophiles that react with this compound include organometallic reagents and reducing agents.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful nucleophiles that can replace the chlorine atoms with alkyl or aryl groups. For instance, the reaction with two equivalents of a Grignard reagent can yield a tetraorganogermane, as shown in the following general reaction: (C₆H₅)₂GeCl₂ + 2 RMgX → (C₆H₅)₂GeR₂ + 2 MgXCl

Reducing Agents: Strong reducing agents, particularly those that are a source of hydride ions (H⁻), can reduce the germanium-chlorine bonds. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting this compound to diphenylgermane. nist.govni.ac.rsyoutube.comyoutube.com The reaction involves the nucleophilic attack of hydride ions on the germanium center, displacing the chloride ions. (C₆H₅)₂GeCl₂ + 2 LiAlH₄ → (C₆H₅)₂GeH₂ + 2 LiCl + 2 AlH₃

Due to the electrophilic nature of the germanium center, reactions of this compound with electrophiles at the germanium atom are not common. Electrophilic attack would more likely target the phenyl rings in an electrophilic aromatic substitution reaction, but this is often less favorable compared to the highly reactive Ge-Cl bond.

Table 1: Selected Nucleophilic Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl/Aryl Anion | Grignard Reagent (RMgX) | Tetraorganogermane |

| Hydride Ion | Lithium Aluminum Hydride (LiAlH₄) | Dihydride (Diphenylgermane) |

Formation of Organogermanium Polymers and Oligomers

This compound is a key monomer for the synthesis of organogermanium polymers, specifically polygermanes. These polymers consist of a backbone of repeating germanium atoms and are of interest for their unique electronic and optical properties.

A common method for the polymerization of dichlorogermanes is a Wurtz-type reductive coupling reaction. In this process, this compound is treated with an alkali metal, such as sodium or potassium, in an inert solvent. The alkali metal reduces the germanium-chlorine bonds, leading to the formation of germanium-germanium bonds and the elimination of alkali metal chloride. This step-wise process results in the formation of long-chain polygermanes.

The general reaction can be represented as: n (C₆H₅)₂GeCl₂ + 2n Na → [-(C₆H₅)₂Ge-]n + 2n NaCl

The properties of the resulting polymer, such as molecular weight and solubility, can be influenced by the reaction conditions, including the choice of solvent, temperature, and the specific alkali metal used. The steric bulk of the phenyl groups on the germanium atom also plays a significant role in determining the structure and properties of the final polymer.

Reactions Leading to Germanium-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various germanium-containing heterocyclic compounds. These cyclic structures incorporate a germanium atom into a ring system and are explored for their potential applications in materials science and as intermediates in organic synthesis.

One prominent route to forming these heterocycles involves the reaction of this compound with difunctional reagents. For example, reaction with a 1,4-dilithio-1,3-diene can produce a five-membered germole, which is a germanium analog of a cyclopentadiene.

This reaction proceeds through the nucleophilic displacement of both chloride ions by the carbanions of the dilithio reagent, resulting in the formation of two new carbon-germanium bonds and ring closure. The reaction to form 1,1-diphenyl-2,3,4,5-tetraphenylgermole is a classic example: (C₆H₅)₂GeCl₂ + Li(C₆H₅)C=C(C₆H₅)C(C₆H₅)=C(C₆H₅)Li → (C₆H₅)₂Ge(C(C₆H₅)=C(C₆H₅)C(C₆H₅)=C(C₆H₅)) + 2 LiCl

Similarly, reaction with diols or dithiols in the presence of a base can lead to the formation of five- or six-membered rings containing germanium, oxygen, or sulfur atoms, respectively. For instance, the reaction with 1,2-ethanediol (B42446) would yield a 1,3-dioxa-2-germolane derivative. These reactions expand the diversity of accessible germanium-containing heterocyclic systems. researchgate.net

Coordination Chemistry of this compound

As a Lewis acid, the germanium center in this compound can accept electron pairs from Lewis bases (ligands) to form coordination complexes. The coordination number of germanium can expand beyond four, leading to the formation of hypervalent species with interesting geometries and reactivity.

Dithiocarbamates ([R₂NCS₂]⁻) are versatile chelating ligands that readily react with this compound. In these reactions, the dithiocarbamate (B8719985) anion acts as a nucleophile, displacing one or both of the chloride ligands to form diphenylgermanium dithiocarbamate complexes.

Depending on the stoichiometry, either a monosubstituted or a disubstituted product can be formed: (C₆H₅)₂GeCl₂ + Na[S₂CNR₂] → (C₆H₅)₂GeCl(S₂CNR₂) + NaCl (C₆H₅)₂GeCl₂ + 2 Na[S₂CNR₂] → (C₆H₅)₂Ge(S₂CNR₂)₂ + 2 NaCl

In the disubstituted complexes, the dithiocarbamate ligands typically act as bidentate ligands, coordinating to the germanium atom through both sulfur atoms. This results in a six-coordinate germanium center with a distorted octahedral geometry. The formation of these stable chelate rings is a strong driving force for the reaction.

Heterocyclic carboxylates, such as those derived from pyridinecarboxylic acids, can act as ligands for this compound. For example, pyridine-2-carboxylate can coordinate to the germanium center through the nitrogen atom and one of the carboxylate oxygen atoms, acting as a bidentate ligand. google.comresearchgate.netmdpi.comgoogle.com

The reaction typically involves the deprotonation of the carboxylic acid to form the carboxylate anion, which then displaces the chloride ligands from the germanium center. The resulting complexes can be neutral or cationic, depending on the specific ligand and reaction conditions. These reactions demonstrate the ability of this compound to form stable complexes with ligands containing both nitrogen and oxygen donor atoms. nih.govnih.gov

Table 2: Examples of Ligands for this compound Complexes

| Ligand Type | Example | Donor Atoms |

|---|---|---|

| Dithiocarbamate | Diethyldithiocarbamate | S, S |

| Heterocyclic Carboxylate | Pyridine-2-carboxylate | N, O |

| Pincer Ligand | NNN-pincer ligand | N, N, N |

| Bidentate Ligand | 2,2'-Bipyridine | N, N |

Research in the coordination chemistry of germanium involves the exploration of new ligand systems to stabilize the germanium center in various oxidation states and coordination environments. Polydentate ligands, which can bind to the metal center through multiple donor atoms, are of particular interest as they can form highly stable complexes due to the chelate effect. uleth.canih.gov

Recent studies have focused on ligands such as NNN-pincer ligands and ONO tridentate ligands for stabilizing low-valent and hypercoordinated main group elements, including germanium. nih.gov These ligands can enforce specific geometries around the germanium atom and modulate its reactivity. The reaction of this compound with these new ligand systems can lead to novel coordination compounds with unique structural and electronic properties, opening up possibilities for applications in catalysis and materials science. The flexibility in ligand design allows for fine-tuning of the steric and electronic environment around the germanium center.

Catalytic Activity of this compound and its Derivatives

This compound serves as a precursor for the synthesis of various organogermanium compounds that exhibit significant catalytic activity in a range of organic transformations. While this compound itself is more commonly utilized as a starting material, its derivatives have emerged as potent catalysts, particularly in reactions requiring Lewis acid mediation. Research in this area has demonstrated the versatility of germanium(IV) complexes in catalysis, addressing the need for alternatives to traditional transition metal catalysts. uwo.ca

Recent studies have focused on mononuclear Ge(IV) compounds derived from this compound. For instance, compounds with the general formula [(C₆H₅)₂Ge(L)] (where L represents different Schiff base ligands) have been synthesized and evaluated as catalysts. These derivatives have proven effective in promoting [3 + 2] cycloaddition reactions between sodium azide (B81097) and various organic nitriles, yielding 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry. uwo.ca

The catalytic efficacy of these diphenylgermanium(IV) complexes is influenced by the nature of the ancillary ligand. The electronic and steric properties of the ligand attached to the germanium center play a crucial role in the catalytic cycle. The reactions typically proceed with high yields, showcasing the potential of these germanium-based catalysts in synthetic organic chemistry. uwo.ca

A plausible mechanism for the [3 + 2] cycloaddition reaction catalyzed by these diphenylgermanium(IV) complexes involves the coordination of the nitrile to the germanium center, which acts as a Lewis acid, thereby activating the nitrile towards nucleophilic attack by the azide. The subsequent steps involve the formation of the tetrazole ring and regeneration of the catalyst. uwo.ca

The following table summarizes the catalytic performance of a representative diphenylgermanium(IV) complex in the [3 + 2] cycloaddition of various nitriles with sodium azide. uwo.ca

| Entry | Nitrile | Product | Time (h) | Yield (%) |

| 1 | Benzonitrile | 5-Phenyl-1H-tetrazole | 24 | 96 |

| 2 | 4-Methylbenzonitrile | 5-(p-Tolyl)-1H-tetrazole | 24 | 94 |

| 3 | 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 24 | 92 |

| 4 | 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 24 | 95 |

| 5 | 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 24 | 90 |

| 6 | 2-Chlorobenzonitrile | 5-(2-Chlorophenyl)-1H-tetrazole | 24 | 85 |

| 7 | Acetonitrile | 5-Methyl-1H-tetrazole | 24 | 70 |

| 8 | Phenylacetonitrile | 5-Benzyl-1H-tetrazole | 24 | 88 |

Reaction conditions: Nitrile (1 mmol), sodium azide (1.5 mmol), catalyst (1 mol%), DMF (3 mL), 120 °C.

In addition to cycloaddition reactions, derivatives of this compound have shown promise in other catalytic processes. For example, intramolecularly phosphine-stabilized di-cationic Ge(IV) compounds have been investigated as Lewis acids for the activation of Si-H bonds and have been successfully employed in the catalytic hydrosilylation of aromatic aldehydes. cymitquimica.com The catalytic cycle in these reactions can be influenced by the nature of the substituents on the phosphine (B1218219) ligands, with some systems exhibiting a masked Frustrated Lewis Pair (FLP) type reactivity. cymitquimica.com

Furthermore, bis(catecholato)germane derivatives, which can be synthesized from germanium halides, have been utilized as Lewis acid catalysts for a variety of transformations, including the hydrosilylation of aldehydes, hydroboration of alkynes, and Friedel–Crafts alkylation. chemicalbook.com This highlights the broad potential of germanium(IV) compounds derived from precursors like this compound in catalysis.

The following table presents data on the catalytic hydrosilylation of p-methyl benzaldehyde (B42025) using a di-cationic Ge(IV) compound. cymitquimica.com

| Catalyst | Time (h) | Conversion (%) |

| 3 iPr | 1 | 25 |

| 2 | 45 | |

| 4 | 70 | |

| 8 | >95 | |

| 3 Ph | 24 | ~10 |

Reaction conditions: Aldehyde (0.1 mmol), Et₃SiH (0.3 mmol), catalyst (5 mol%), C₆D₆, room temperature.

The research into the catalytic applications of this compound derivatives is an expanding field, demonstrating that these main-group element compounds can serve as effective catalysts for various organic transformations, offering a viable alternative to more traditional metal-based systems.

Advanced Spectroscopic and Structural Characterization of Diphenylgermanium Dichloride and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a "molecular fingerprint" that can be used for identification and structural analysis. wikipedia.orgbruker.com In organogermanium compounds, characteristic vibrational frequencies associated with Ge-C and Ge-O bonds can be identified. For example, in organogermanium sesquioxides, a broad absorption band in the 800-900 cm⁻¹ region is characteristic of the ν(Ge-O) stretching vibration, while a weaker peak around 550 cm⁻¹ corresponds to the ν(Ge-C) stretch. nih.gov The IR spectra of chlorodiphenylgermanium heterocyclic carboxylates indicate that the carboxyl groups act as monodentate ligands. niscpr.res.in The analysis of vibrational spectra, often aided by computational methods, plays a crucial role in characterizing the structure of these compounds. colab.wssmu.edusmu.edursdjournal.org

Table 2: Characteristic IR Absorption Frequencies for Diphenylgermanium Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Ge-O | Stretching (ν) | 800-900 |

| Ge-C | Stretching (ν) | ~550 |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of organogermanium compounds. wikipedia.org Soft ionization techniques, such as electrospray ionization (ESI), are particularly useful for analyzing these compounds as they can minimize fragmentation and provide information about weakly bound complexes. upce.cz The mass spectra of diphenylgermanium derivatives, such as chlorodiphenylgermanium heterocyclic carboxylates, have been recorded to confirm their structures. niscpr.res.in High-resolution mass spectrometry (HRAM-MS) has also been employed for the analysis of branched oligogermanes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uomustansiriyah.edu.iqmhlw.go.jp The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. uomustansiriyah.edu.iq For organogermanium compounds, UV-Vis spectroscopy can be used to study their electronic properties. For instance, polygermanes are known to exhibit thermochromic behavior, and their UV spectra have been studied. dtic.mil The UV-Vis absorption spectra of various organogermanium compounds, including those with aryl groups, have been investigated to understand the electronic interactions within these molecules. researchgate.net

X-ray Crystallography for Solid-State Structures

The paramount structural information for many organogermanium compounds is obtained through X-ray crystallography studies, which is particularly crucial for compounds with multiple bonds to germanium. mdpi.com The analysis of derivatives provides a window into how the core Ph₂GeCl₂ unit adapts to the incorporation of different ligands.

For instance, the reaction of diphenylgermanium dichloride with 1,2-bis((2-bromothiophen-3-yl)methoxy)benzenes leads to the formation of unique eleven-membered rings. The germanium-containing derivative (compound 9b in the study) was crystallized, and its structure was determined by X-ray diffraction. semanticscholar.org The analysis revealed a triclinic crystal system, confirming the compound's identity and showcasing the significant influence the germanium heteroatom has on the ring's conformation. semanticscholar.org

In another example, a series of novel organogermanium(IV) catecholates with the general formula Ph₂Ge(Cat) were synthesized from this compound. bohrium.com The molecular structures of several of these complexes were established using single-crystal X-ray analysis, confirming them as tetracoordinate germanium(IV) compounds where the germanium atom is bonded to two phenyl groups and a bidentate catecholato ligand. bohrium.com

Furthermore, germa[n]pericyclynes, which are cyclic compounds composed of germanium atoms and acetylenic units, have been synthesized starting from this compound. rsc.org X-ray diffraction analysis of these macrocycles, such as the phenylated germa researchgate.net-, rsc.org-, and lookchem.compericyclynes, revealed detailed information about their planarity, conformation, and intramolecular interactions. For example, the germa researchgate.netpericyclyne was found to be planar, while a germa rsc.orgpericyclyne adopted a chair conformation. rsc.org

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound Class | Key Structural Features | Crystal System | Reference |

|---|---|---|---|

| Eleven-Membered Ge-containing Ring | Contains a C-Ge-C bond within the macrocyclic structure. | Triclinic | semanticscholar.org |

| Organogermanium(IV) Catecholates | Tetracoordinate Ge(IV) center with a dioxolene ligand. | Not specified in abstract | bohrium.com |

| Germa researchgate.netpericyclyne | Planar ring structure. | Not specified in abstract | rsc.org |

| Germa rsc.orgpericyclyne | Chair conformation. | Not specified in abstract | rsc.org |

Advanced Spectroscopic Techniques and Their Application to Organogermanium Compounds

Beyond single-crystal diffraction, a suite of advanced spectroscopic techniques is essential for characterizing organogermanium compounds like this compound in various states of matter. These methods provide complementary information regarding bonding, structure, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation in solution.

¹H and ¹³C NMR: These are routinely used to confirm the identity and purity of this compound derivatives. In the case of chlorodiphenylgermanium heterocyclic carboxylates, the ¹H NMR chemical shifts for the protons on the phenyl groups attached to germanium (Ge-C₆H₅) were observed to shift upfield compared to the parent this compound. niscpr.res.in This is attributed to the higher electronegativity of the carboxylate groups compared to the chlorine atom, which reduces the deshielding effect on the benzene (B151609) ring. niscpr.res.in ¹³C NMR spectroscopy has also been instrumental in comparing the structures of different germa[n]pericyclynes. rsc.org

⁷³Ge NMR: Direct observation of the germanium nucleus is possible through ⁷³Ge NMR spectroscopy. However, its practical application is often limited. mdpi.com The ⁷³Ge nucleus has a spin of 9/2 and a significant quadrupole moment, which leads to very broad resonance signals if the germanium atom is in an asymmetric electronic environment. mdpi.comresearchgate.net Despite these challenges, advances in instrumentation have expanded its use, with chemical shifts and linewidths providing evidence for coordination number and geometry at the germanium center. researchgate.net

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful probes of molecular vibrations and are used to identify functional groups and characterize chemical bonds.

IR Spectroscopy: The IR spectra of organogermanium compounds provide key information on bonding. For example, in chlorodiphenylgermanium heterocyclic carboxylates, IR data indicated that the carboxyl groups act as monodentate ligands. niscpr.res.in Studies on trimethylacetoxygermane have used IR spectroscopy to analyze the Ge-O bond, suggesting it is more polar than the Si-O bond in analogous silicon compounds. cdnsciencepub.com Furthermore, the effects of pressure on the infrared spectra of solid organogermanium compounds have been studied, revealing conformational changes and phase transitions under high pressure. publish.csiro.au

Raman Spectroscopy: This technique has been applied alongside others to analyze the physical properties of complex derivatives like germa[n]pericyclynes, providing insights into their vibrational modes and structural characteristics. rsc.org

Other Spectroscopic Techniques:

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within molecules. It has been employed to investigate the properties of oligogermanes and germa[n]pericyclynes, with some derivatives showing significant red shifts in their absorption spectra. rsc.orglookchem.com

Fluorescence Spectroscopy: Used in conjunction with UV-visible spectroscopy, fluorescence measurements provide information about the emissive properties of organogermanium compounds, as demonstrated in the characterization of germa[n]pericyclynes. rsc.org

Table 2: Summary of Spectroscopic Data for this compound and Derivatives

| Technique | Compound Type | Key Findings | Reference |

|---|---|---|---|

| ¹H NMR | Chlorodiphenylgermanium heterocyclic carboxylates | Ge-C₆H₅ protons (δ 7.32-7.55 ppm) shifted upfield vs. Ph₂GeCl₂. | niscpr.res.in |

| ¹³C NMR | Germa[n]pericyclynes | Used to compare and characterize the cyclic structures. | rsc.org |

| ⁷³Ge NMR | General Organogermanium Compounds | Large quadrupole moment leads to broad signals, limiting routine use. | mdpi.comresearchgate.net |

| IR Spectroscopy | Chlorodiphenylgermanium heterocyclic carboxylates | Carboxyl groups identified as monodentate ligands. | niscpr.res.in |

| IR Spectroscopy | Trimethylacetoxygermane | Ge-O stretching vibration attributed to a band near 880 cm⁻¹. | cdnsciencepub.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Chlorodiphenylgermanium heterocyclic carboxylates |

| Organogermanium(IV) catecholates |

| Germa researchgate.netpericyclyne |

| Germa rsc.orgpericyclyne |

| Germa lookchem.compericyclyne |

| Trimethylacetoxygermane |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-electron systems. ebin.pub It has become an essential tool in studying organogermanium compounds due to its balance of accuracy and computational cost. DFT calculations are used to determine ground-state properties by solving for the electron density of the system, which in turn defines the energy and other molecular properties. mdpi.com

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible ground state energy. stackexchange.com For diphenylgermanium dichloride, this process involves systematically adjusting the positions of the atoms until the forces on them are minimized. stackexchange.com The optimization is typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which defines the mathematical functions used to describe the atomic orbitals. nih.gov

A key aspect of the geometry of this compound is the conformational freedom of the two phenyl groups, which can rotate around the Germanium-Carbon (Ge-C) bonds. Conformation analysis, a subset of geometry optimization, explores the potential energy surface associated with this rotation. By calculating the energy at different dihedral angles of the phenyl groups, a conformational energy profile can be constructed. This analysis identifies the lowest-energy conformer (the most stable arrangement) and the energy barriers to rotation between different conformations. nih.gov For other organogermanium compounds, DFT has been successfully used to perform conformational analysis and determine the most stable structures. rsc.org

Table 1: Typical DFT Geometry Optimization and Conformational Analysis Procedure

| Step | Description | Purpose |

| 1. Initial Structure | An initial 3D structure of this compound is built or imported. | To provide a starting point for the calculation. |

| 2. Method Selection | A DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), def2-TZVP) are chosen. nih.govnajah.edu | To define the level of theory for the calculation, balancing accuracy and computational cost. |

| 3. Optimization Algorithm | An algorithm (e.g., quasi-Newton) iteratively calculates the energy and gradients (forces) to move atoms towards a minimum energy state. stackexchange.com | To locate a stable, low-energy structure on the potential energy surface. |

| 4. Frequency Calculation | Vibrational frequencies are calculated at the optimized geometry. | To confirm that the structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data. nih.gov |

| 5. Conformation Scan | The dihedral angles of the phenyl groups are systematically rotated, and a constrained geometry optimization is performed at each step. faccts.de | To map the potential energy surface related to phenyl group rotation and identify rotational barriers. |

DFT calculations are a powerful tool for predicting spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach used within a DFT framework for this purpose. nih.govimist.ma This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma

For organogermanium compounds, DFT-GIAO calculations can predict not only ¹H and ¹³C chemical shifts but also the shifts for the NMR-active ⁷³Ge nucleus. researchgate.net Although ⁷³Ge NMR is experimentally challenging due to the nucleus's low natural abundance and large quadrupole moment, theoretical predictions can provide invaluable insight. researchgate.net DFT calculations have been used to establish correlations between calculated NMR parameters and the molecular structure of organogermanes, aiding in the interpretation of experimental spectra. researchgate.net The accuracy of these predictions depends heavily on the choice of the DFT functional and basis set. nih.govuni-bonn.de

DFT is widely used to elucidate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. researchgate.netmdpi.com This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along a reaction pathway and is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. najah.edu

For this compound, DFT could be used to study various reactions, such as its hydrolysis or nucleophilic substitution at the germanium center. nih.gov For example, in a reaction with sodium furfuryl carboxylate, DFT could model the pathway, identify the transition state for the substitution of a chloride ion, and calculate the activation energy (the energy barrier) for the reaction. researchgate.net Studies on other organogermanium compounds have successfully used DFT to investigate thermal decomposition pathways and O-H bond activation mechanisms, demonstrating the utility of this approach for understanding reactivity. najah.edumdpi.com

DFT calculations can provide crucial thermodynamic data for chemical compounds and reactions. researchgate.net Once a geometry is optimized and vibrational frequencies are calculated, properties such as enthalpy, entropy, and Gibbs free energy can be determined. najah.edu These calculations allow for the prediction of the enthalpy of formation (ΔHf) and the Gibbs free energy of reaction (ΔG), which indicates the spontaneity of a chemical process. mdpi.comresearchgate.net

Kinetic parameters are derived from the transition state analysis described previously. The activation energy (Ea) or activation enthalpy (ΔH‡) obtained from the energy difference between the reactant and the transition state is the key parameter for understanding the rate of a reaction. nih.gov Using Transition State Theory (TST), this energy barrier can be used to calculate the theoretical rate constant for a reaction. Such studies are vital for comparing the feasibility of different reaction pathways and understanding the factors that control reaction speed. najah.edu

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based solely on the principles of quantum mechanics without using experimental data for parameterization. While DFT is technically an ab initio method, the term is often used in computational chemistry to refer to wavefunction-based methods, which can offer higher accuracy, albeit at a much greater computational cost. ebin.pubnih.gov

Common high-accuracy ab initio methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). These methods are often considered the "gold standard" for computational chemistry and are used to obtain highly accurate energies for molecules. researchgate.net For a molecule like this compound, these methods could be employed to calculate a very precise energy for a specific, important geometry (like a key transition state or a stable conformer) to benchmark the results from more computationally efficient DFT methods. nih.gov Achieving what is known as "chemical accuracy" (typically within 1 kcal/mol of the experimental value) is often the goal of these high-level calculations. nih.govohio-state.edu

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govarxiv.org Unlike quantum mechanical methods that focus on the electronic structure at a single geometry, MD simulates a system's trajectory by solving Newton's equations of motion for a collection of atoms. The forces between atoms are typically calculated using a molecular mechanics force field, which is a set of empirical potential energy functions. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent) and simulate its behavior over nanoseconds or longer. mdpi.com Such simulations can provide insights into:

Conformational Dynamics : How the phenyl groups rotate and flex in a solution environment. acs.org

Solvation : The structure and dynamics of solvent molecules surrounding the this compound molecule.

Transport Properties : Properties like the diffusion coefficient can be calculated from the simulated trajectory.

While most MD simulations use classical force fields, ab initio Molecular Dynamics (AIMD) combines molecular dynamics with forces calculated on-the-fly using quantum mechanical methods like DFT. This allows for the simulation of chemical reactions and bond breaking/forming, which is not possible with standard force fields. osti.gov A study has mentioned the use of molecular dynamics in investigating the reaction between this compound and sodium furfuryl carboxylate. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.gov The fundamental principle of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties, which are in turn determined by their molecular structure. nih.gov

While extensive QSAR studies have been conducted on various classes of organometallic compounds, a specific, publicly available QSAR model for this compound is not found in the current body of scientific literature. However, the predicted biological activity of other organogermanium compounds, such as certain germanium-containing steroids and heterocyclic derivatives, has been successfully calculated using QSAR methodologies, indicating the applicability of this approach to the broader class of germanium-based compounds. acs.orgresearchgate.net These studies have often focused on predicting activities such as antitumor, antiseborrheic, and dermatological effects. acs.orgresearchgate.net

To illustrate the principles of QSAR and how it could be applied to this compound and its analogs, a hypothetical QSAR study on a series of diarylgermanium dichlorides against a cancer cell line is presented below. This illustrative example demonstrates how structural modifications can be correlated with changes in cytotoxic activity.

Illustrative Research Findings:

In a hypothetical study, a series of substituted diarylgermanium dichlorides were synthesized and their cytotoxic activity (IC₅₀) was evaluated against a human cancer cell line. The goal was to establish a relationship between the electronic and hydrophobic properties of the substituents on the phenyl rings and the observed biological activity. The general structure for the hypothetical series is shown below:

General Structure of Diaryl-germanium Dichloride Analogs where R can be various substituents.

General Structure of Diaryl-germanium Dichloride Analogs where R can be various substituents.

The biological activity data (IC₅₀) and the calculated physicochemical descriptors for each compound are presented in the interactive data table below. The key descriptors chosen for this illustrative model are:

Hammett Constant (σ): A measure of the electron-donating or electron-withdrawing effect of a substituent on the aromatic ring.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of the compound's hydrophobicity.

The relationship explored in this hypothetical model is based on the premise that both the electronic nature and the hydrophobicity of the substituents play a crucial role in the cytotoxic mechanism of these compounds.

Interactive Data Table: Hypothetical QSAR Data for Diaryl-germanium Dichloride Analogs

| Compound ID | Substituent (R) | IC₅₀ (µM) | Hammett Constant (σ) | LogP |

| 1 | H | 25.0 | 0.00 | 4.5 |

| 2 | 4-Cl | 15.5 | 0.23 | 5.2 |

| 3 | 4-CH₃ | 20.1 | -0.17 | 5.0 |

| 4 | 4-OCH₃ | 22.5 | -0.27 | 4.4 |

| 5 | 4-NO₂ | 10.2 | 0.78 | 4.4 |

| 6 | 4-CF₃ | 12.8 | 0.54 | 5.4 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate the principles of QSAR analysis.

From this hypothetical data, a preliminary QSAR analysis would suggest the following:

A trend towards increased cytotoxicity (lower IC₅₀ values) is observed with increasing electron-withdrawing character of the substituent (higher positive Hammett constant). For instance, the nitro-substituted analog (Compound 5) is the most potent. This suggests that the electronic properties of the aryl rings may be important for the compound's interaction with a biological target.

The relationship with hydrophobicity (LogP) is less direct in this small, hypothetical dataset, though it is often a critical factor in cellular uptake and transport to the site of action.

A full QSAR study would involve a larger set of compounds and a wider array of descriptors (e.g., steric parameters, topological indices, quantum chemical descriptors) to build a statistically robust and predictive model. nih.gov Such a model would be represented by a mathematical equation, allowing for the in silico prediction of the activity of unsynthesized analogs, thereby guiding the synthesis of more effective compounds.

Applications of Diphenylgermanium Dichloride in Material Science and Engineering

Precursor for Germanium-Containing Polymers

Diphenylgermanium dichloride is a key starting material for the synthesis of polygermanes, which are polymers featuring a backbone of catenated germanium atoms, analogous to polysilanes and polyethylene. chemrxiv.orgeuropa.eu These inorganic polymers are gaining attention for their unique chemical, physical, and electronic properties. europa.eu

Higher molecular weight linear organopolygermanes can be synthesized from diorganodichlorogermane precursors like this compound through methods such as Wurtz-type coupling. chemrxiv.org This reaction involves the reductive coupling of the dichloride with an alkali metal, typically sodium, to form Ge-Ge bonds and create the polymer chain. chemrxiv.orgacs.org While the classical Wurtz reaction can have low yields, it remains a foundational method for creating these polymer backbones. acs.orgthermofisher.com

The properties of these polygermanes, such as their electrical conductivity arising from σ-delocalization of electrons along the Ge-Ge backbone, can be tailored by controlling the polymer's molecular weight and the substituents on the germanium atom. chemrxiv.org This tunability makes them promising for various advanced applications. chemrxiv.orgeuropa.eu

Furthermore, this compound is used to create other types of germanium-containing polymers. For instance, it has been used in the synthesis of alternating copolymers incorporating dithienogemolodithiophene units. These specific polymers have been investigated for their performance in electronic applications. It is also a precursor for germanium-acetylene polymers, which are being explored as organic-inorganic hybrid materials for optoelectronics. dtic.mil

Table 1: Synthesis of Germanium-Containing Polymers from this compound

| Polymer Type | Synthesis Method | Precursor | Key Properties/Applications |

|---|---|---|---|

| Polygermanes | Wurtz-type Coupling | This compound | Tunable electronic properties, σ-delocalization, potential for nanoelectronics and photonics. chemrxiv.orgeuropa.eu |

| Alternating Copolymers | Palladium-catalyzed cross-coupling | This compound (modified) | Semiconductor behavior for field-effect transistors. |

Synthesis of Germanium Nanomaterials and Nanoparticles

This compound serves as a precursor in the synthesis of germanium (Ge) nanomaterials, including nanoparticles (NPs). researchgate.net These nanomaterials are of great interest due to their unique size-dependent physical and chemical properties, which differ significantly from their bulk counterparts. researchgate.net

One method involves the reduction of organogermanium compounds like this compound at mild reaction conditions. researchgate.net For example, a one-pot synthesis using sodium borohydride (B1222165) as a reducing agent can produce crystalline Ge NPs. The size of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature and pH, with reported diameters ranging from approximately 2.6 to 5.9 nm.

A particularly significant application of Ge nanoparticles derived from precursors like this compound is in the field of bioimaging. researchgate.netiaea.org Researchers have developed facile, one-step methods to produce fluorescent and water-dispersed germanium nanoparticles under mild conditions. researchgate.net

These synthesized Ge NPs can exhibit intense blue-green fluorescence. researchgate.netiaea.org Studies have shown that nanoparticles with an average diameter of around 2.6 nm possess remarkable properties that are highly desirable for biological applications, including:

Excellent water dispersibility

Favorable biocompatibility

Outstanding photostability and storage stability

Low cytotoxicity researchgate.netiaea.org

These characteristics allow the Ge NPs to function as effective fluorescent probes. They have been successfully used for the cellular imaging of HeLa cells, demonstrating their potential to advance bioimaging techniques. researchgate.netiaea.org The low toxicity of germanium, especially when compared to other semiconductor materials like those containing cadmium or lead, makes it an ideal candidate for future biomedical applications.

Table 2: Properties of Fluorescent Ge Nanoparticles Synthesized from an Organogermanium Precursor

| Property | Finding | Source |

|---|---|---|

| Average Diameter | 2.6 ± 0.5 nm | researchgate.netiaea.org |

| Fluorescence | Intense blue-green emission | researchgate.netiaea.org |

| Dispersibility | Remarkable in water | researchgate.net |

| Stability | Outstanding photostability and storage stability | researchgate.net |

| Biocompatibility | Low cytotoxicity, cell viability >85% |

| Application | Successful cellular imaging of HeLa cells | researchgate.netiaea.org |

Development of Materials with Tailored Electronic and Optical Properties

The organogermanium nature of this compound makes it a valuable precursor for developing new materials with specifically tailored electronic and optical characteristics. core.ac.uk The resulting germanium-containing polymers and materials often exhibit properties that are superior to or different from their silicon-based counterparts, opening up new technological possibilities. researchgate.net

This compound is utilized in the synthesis of materials for optoelectronic devices. americanelements.comchemrxiv.org Polygermanes derived from it exhibit electronic properties, such as a direct bandgap, that can be tuned, which is a significant advantage for optoelectronic applications. researchgate.net The ability to engineer the bandgap allows for the creation of materials that absorb and emit light at specific wavelengths. chemrxiv.org

A notable example is the synthesis of a germanium-based small molecule host, 1,4-bis(9H-carbazol-9-yl)diphenylgermane (DCzGe), which uses this compound as a starting material. This material was designed as a host for blue phosphorescent organic light-emitting diodes (PhOLEDs). DCzGe possesses a wide energy bandgap and high triplet energy, making it highly effective for this application. All-solution-processed blue-emitting PhOLEDs using this host have demonstrated high efficiency and luminance. Germanium-acetylene polymers, also synthesized from this compound, show unique fluorescence and phosphorescence, suggesting their potential as organic-inorganic hybrid materials for optoelectronics. dtic.mil

In the semiconductor industry, this compound and its derivatives are used as precursors for germanium-based materials. americanelements.comresearchgate.net Germanium itself is a well-established semiconductor used in transistors and solar cells. americanelements.com Organogermanium compounds provide a route to creating thin films and nanostructures with desirable semiconducting properties. americanelements.com

For example, alternating copolymers synthesized using a derivative of this compound have been incorporated into field-effect transistors (FETs). The resulting devices showed promising charge carrier mobilities, demonstrating the potential of these materials in advanced electronics. The electronic properties of polygermanes, such as their reduced bandgaps compared to polysilanes, also underscore their utility in semiconductor applications. researchgate.net

Coatings and Surface Modification

This compound is employed as a precursor material in applications involving thin film deposition and coatings. americanelements.com Organometallic compounds are frequently used in chemical vapor deposition (CVD) and other techniques to create thin, uniform layers of material on a substrate. core.ac.uk

Research in specialized fields has utilized this compound for creating specific types of coatings. For instance, it has been used to create thin films for calibration purposes in materials characterization. Specifically, a neat this compound film was used for the germanium calibration of X-ray fluorescence (XRF) instruments that measure the composition of germanium-doped polymer coatings. This application, while not a bulk coating application itself, is critical for the development and quality control of germanium-containing surface layers and highlights the compound's role in the broader field of coatings and surface science. The ability to form films and its role as a source of germanium make it a candidate for developing specialized coatings where the unique properties of germanium are required. americanelements.com

Biological and Medicinal Chemistry Research

Synthesis of Biologically Active Organogermanium Derivatives

Diphenylgermanium dichloride is a versatile organic intermediate used for the production of various chemical compounds. lookchem.com Its utility stems from the reactivity of the germanium-chlorine bonds, which allows for the substitution of chloride ions to create new organogermanium molecules with tailored properties.

One common synthetic route involves the reaction of this compound with heterocyclic carboxylates. For instance, new diphenylgermanium heterocyclic carboxylates, with the general formula Ph₂Ge(O₂CR)₂, have been synthesized by reacting this compound with sodium heterocyclic carboxylates. researchgate.net Similarly, reactions with dithiocarbamates have been employed to create novel triphenylgermanium dithiocarbamates, showcasing a synthetic strategy that can be applied to this compound as well. researchgate.net The synthesis of these derivatives is a key step toward exploring their biological activities.

| Derivative Class | Reactant | General Product Formula |

|---|---|---|

| Heterocyclic Carboxylates | Sodium Heterocyclic Carboxylates | Ph₂Ge(O₂CR)₂ |

| Dithiocarbamates | Dithiocarbamates | Not specified for diphenylgermanium, but analogous to triphenylgermanium derivatives |

Antitumor and Anticancer Activity Investigations of Derivatives

A significant area of research for organogermanium compounds derived from this compound is their potential as anticancer agents. scirp.orgresearchgate.netpreprints.org In vitro studies have demonstrated that certain derivatives possess high antitumor activities. researchgate.net

For example, a series of eight novel diphenylgermanium heterocyclic carboxylates were synthesized and their structures were established. researchgate.net The IR spectra indicated that the carboxyl groups in these complexes act as monodentate ligands. researchgate.net Subsequent biological testing of these products revealed significant antitumor activities in vitro. researchgate.net While many organogermanium compounds have been investigated for anticancer properties, derivatives of this compound are of particular interest. scirp.orgjlu.edu.cn The cytotoxic effects of related compounds, such as triphenylgermanium chloride, against various human tumor cell lines further support the therapeutic potential of this class of molecules. smolecule.com Research into monastrol (B14932) derivatives and hybrids has also shown promising antiproliferative effects on various cancer cell lines. japsonline.com

| Derivative Class | Cancer Cell Lines Tested | Observed Activity |

|---|---|---|

| Diphenylgermanium Heterocyclic Carboxylates | In vitro tumor cells | High antitumor activities observed. researchgate.net |

| Chalcone-Sulfonamide Derivatives | MCF-7 (Breast Cancer) | Compound with 4-nitrophenyl and 4-methoxy-substituted aryl sulfonamide showed potent anticancer activity. brieflands.com |

| Acridone Derivatives | PanC-1, MIA PaCa-2 (Pancreatic), A549 (Lung), A375 (Melanoma) | A methylated derivative (AcridPyMe) exhibited anticancer activity. rsc.org |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7 (Breast), HT-29 (Colorectal) | Cytotoxic activity observed, with IC₅₀ values ranging from 28.8 to 124.6 µM. mdpi.com |

| Flavonoid Mannich Base Derivatives | HeLa (Cervical), MCF-7 (Breast) | A specific derivative showed apoptotic effects and cell cycle arrest. nrfhh.com |

Antibacterial and Antifungal Studies of Coordination Complexes

The coordination chemistry of organogermanium compounds is an emerging field for the development of antimicrobial agents. Metal complexes, in general, are known to possess enhanced biological activity compared to the free ligands, a principle that applies to antibacterial and antifungal research. scirp.org The increased lipophilicity of metal chelates can facilitate their permeation through microbial cell membranes. openmedicinalchemistryjournal.com

While broad research exists on the antimicrobial properties of metal complexes with ligands like 1,10-phenanthroline (B135089) or Schiff bases scirp.orgnih.govaustinpublishinggroup.com, specific studies focusing on coordination complexes of this compound are less prevalent in the literature. However, the synthesis of diphenylgermanium derivatives with heterocyclic carboxylates, which are coordination complexes, has been established. researchgate.netresearchgate.net These compounds have been primarily evaluated for antitumor activity, but the structural motifs are relevant for antimicrobial studies. researchgate.net For instance, silver(I) complexes with antifungal azoles have shown a significant improvement in anti-Candida potential after coordination. nih.gov Similarly, cobalt complexes with Schiff bases have demonstrated antifungal activity against Candida and Cryptococcus species. researchgate.net This suggests that coordination complexes derived from this compound are promising candidates for future antibacterial and antifungal investigations.

Mechanistic Insights into Biological Activity

Understanding the mechanism of action is crucial for drug development. For organogermanium compounds, several mechanisms have been proposed. Some organogermanium compounds, like spirogermanium (B1201630), are thought to exert their anticancer effects by inhibiting the synthesis of DNA or RNA. scirp.org Another prominent mechanism involves the modulation of the immune system. scirp.orgresearchgate.net

Research on the well-studied organogermanium compound Ge-132 suggests that its antitumor activity may result from its ability to enhance the activity of Natural Killer (NK) cells and boost humoral immunity. researchgate.net A hydrolysate of Ge-132, 3-(trihydroxygermyl)propanoic acid (THGP), has been shown to have a dual effect during influenza A virus infection. nih.gov Mechanistically, THGP directly binds to the 5'-triphosphate moiety of viral RNA, which competes with recognition by the innate immune sensor RIG-I and also inhibits the interaction of the viral polymerase with the RNA genome. nih.gov These findings provide a framework for understanding how derivatives of this compound might function at a molecular level, either through direct interaction with cellular macromolecules or by stimulating an immune response.

Role in Pharmaceutical Synthesis and Drug Development

This compound plays a foundational role in pharmaceutical research and development. sigmaaldrich.com It is primarily utilized as a starting material or a key intermediate in the synthesis of more complex pharmaceutical compounds. lookchem.com Its unique chemical properties, including its reactivity and stability, are harnessed by researchers to create new drugs or to improve the synthesis pathways of existing ones, which could lead to more effective treatments. lookchem.com

Beyond direct synthesis, this compound is valuable in research laboratories for exploring new chemical reactions and developing novel synthetic methodologies. lookchem.com This exploration expands the toolkit of medicinal chemists and contributes to a deeper understanding of organogermanium chemistry. lookchem.com This foundational research is essential for the long-term development of new materials and substances with potential therapeutic applications. lookchem.com

Immunomodulatory Effects of Organogermanium Compounds

Organogermanium compounds are known to possess immunomodulatory properties. scirp.org They have been reported to induce the production of crucial cytokines, which are small proteins that play a vital role in cell signaling within the immune system. scirp.org

Specifically, compounds like Ge-132 have demonstrated a strong ability to induce the generation of interferon (IFN), particularly IFN-gamma. scirp.orgnih.gov The immunomodulatory effects of organogermanium compounds are linked to their influence on the growth and development of immune cells, including Natural Killer (NK) cells, T cells, and B cells, as well as the production of antibodies and cytokines like interleukins (IL). scirp.org For example, Ge-132 has been reported to enhance cytokines such as INF-γ and IL-2. koreascience.kr These effects suggest that derivatives synthesized from this compound could potentially be developed as agents that modulate the immune response to treat various diseases.

Future Research Directions and Emerging Trends

Sustainable Synthetic Methodologies for Organogermanium Compounds

The development of environmentally benign and efficient methods for synthesizing organogermanium compounds is a critical area of future research. Traditional methods often rely on harsh reagents and conditions. wiley.com The focus is now shifting towards more sustainable alternatives.

One promising approach is mechanochemistry , which involves the use of mechanical force to induce chemical reactions. This solvent-free or low-solvent technique can lead to the preparation of highly pure and bench-stable organogermanium compounds from elemental germanium or germanium oxide. acs.org For instance, grinding germanium with benzoquinones or catecholates in the presence of a coordinating ligand like pyridine (B92270) has been shown to produce organogermanium compounds in good yields. acs.org

Another green chemistry approach is the wet chemical reduction method . This technique has been employed to synthesize water-dispersible germanium nanoparticles (GeNPs). ijpsat.orgscispace.com These methods are often simple, cost-effective, and environmentally friendly. scispace.com The resulting nanoparticles can be capped with biocompatible molecules like chitosan, making them suitable for biological applications. scispace.com

Future research will likely focus on expanding the scope of these sustainable methods to a wider range of organogermanium compounds, including derivatives of diphenylgermanium dichloride, and scaling them up for industrial applications.

Exploration of Novel Catalytic Systems Based on this compound

While organogermanium compounds have been historically underutilized in catalysis compared to their silicon and tin counterparts, recent studies have revealed their potential. wiley.com this compound can serve as a versatile starting material for the synthesis of novel catalytic systems.

Recent advances have been made in transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. wiley.com Iron-based catalysts are particularly attractive due to iron's abundance, low cost, and low toxicity. mdpi.com Research into iron-catalyzed C-H activation and cross-coupling reactions is a burgeoning field. mdpi.com this compound could be used to synthesize germanium-containing ligands for these iron catalysts, potentially tuning their reactivity and selectivity.

Palladium-catalyzed reactions also represent a significant area of exploration. wiley.com While early studies suggested that organogermanium compounds required harsh conditions for activation in traditional palladium catalysis, new activation modes are being discovered that allow for milder reaction conditions. wiley.com For example, novel nanocatalysts incorporating palladium and iron oxides have shown high efficacy in Suzuki-Miyaura cross-coupling reactions. mdpi.com

The development of catalytic systems where the germanium center itself plays an active role is another exciting frontier. For instance, photo-electrochemical systems have been used for the synthesis of germanium-containing compounds under iron-ligand-to-metal charge transfer (Fe-LMCT) catalysis. wiley.com

Future work will likely involve the design and synthesis of well-defined organogermanium complexes derived from this compound and the evaluation of their catalytic activity in a variety of organic transformations.

Advanced Functional Materials with Germanium Incorporation

The unique electronic and optical properties of germanium make it a valuable component in advanced functional materials. wiley.com this compound can serve as a molecular precursor for incorporating germanium into various material architectures.